3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione
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Overview
Description
3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene derivatives. This compound is characterized by a cyclobutene ring substituted with a prop-2-en-1-yloxy group and two keto groups at the 1 and 2 positions. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione typically involves the cyclobutenylation of appropriate precursors under specific reaction conditions. One common method involves the use of transition-metal-free strategies to achieve the desired cyclobutene structure . The reaction conditions often include mild temperatures and the use of polar solvents to facilitate the formation of the cyclobutene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound on a larger scale. This would involve optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of cyclobutane derivatives.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield cyclobutene derivatives with additional functional groups, while reduction reactions can produce cyclobutane derivatives .
Scientific Research Applications
3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, leading to inhibition or activation of biological pathways. Density functional theory calculations suggest that the compound’s reactivity is influenced by the presence of the prop-2-en-1-yloxy group and the keto groups .
Comparison with Similar Compounds
Similar Compounds
3-Isopropoxy-4-(tributylstannyl)cyclobut-3-ene-1,2-dione: This compound has a similar cyclobutene structure but with different substituents.
Cyclopropanecarboxylic acid derivatives: These compounds share some structural similarities but differ in their reactivity and applications.
Uniqueness
3-[(Prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study.
Properties
CAS No. |
61699-56-7 |
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Molecular Formula |
C7H6O3 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3-prop-2-enoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C7H6O3/c1-2-3-10-6-4-5(8)7(6)9/h2,4H,1,3H2 |
InChI Key |
PLOTWSPPRDFDDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=O)C1=O |
Origin of Product |
United States |
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